[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic derivative featuring both oxazole and triazole moieties. Its structure includes a 1,3-oxazole ring substituted with a 4-methylphenyl group at position 2 and a methyl group at position 3. The triazole component is substituted with a 3-fluoro-4-methylphenyl group at position 1 and a methyl group at position 5, with a carboxylate ester linkage to the oxazole-methyl group.
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-13-5-8-17(9-6-13)22-25-20(16(4)31-22)12-30-23(29)21-15(3)28(27-26-21)18-10-7-14(2)19(24)11-18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQJTPSKLVVMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex molecule featuring both oxazole and triazole moieties, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H20F N3O3
- Molecular Weight : 345.37 g/mol
This structure integrates functional groups that are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific biological targets involved in cancer progression and other diseases. The following sections detail the key findings from recent studies.
Anticancer Activity
Research has shown that compounds containing oxazole and triazole rings exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that derivatives of oxazole exhibited cytotoxic activity against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 2.76 µM to 9.27 µM for certain derivatives .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase 3/7 activity upon treatment with these compounds .
- Selectivity : Certain derivatives showed selectivity towards renal cancer cell lines, indicating potential for targeted therapy .
Other Biological Activities
In addition to anticancer properties, compounds similar to this compound have been noted for other biological activities:
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity .
- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of oxazole and triazole derivatives:
- Study on Novel Derivatives : A series of novel oxazole derivatives were synthesized and evaluated for their anticancer activity against various human tumor cell lines. The most active derivative exhibited an IC50 value significantly lower than that of existing treatments .
- Structure–Activity Relationship (SAR) : SAR studies revealed that modifications on the phenyl ring significantly influenced the biological activity of the compounds, leading to enhanced potency against specific cancer types .
Data Tables
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 2.76 | OVXF 899 |
| Compound B | Structure B | 9.27 | PXF 1752 |
| Compound C | Structure C | 5.00 | HeLa |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole and Oxazole Derivatives
A key comparison lies in substituent effects on biological and physicochemical properties. For example:
- Compound 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Cl substituent).
- Compound 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (F substituent).
These compounds, though isostructural with the target molecule, differ in halogen substituents (Cl vs. F) and the presence of a thiazole ring instead of oxazole .
Functional Group Differences: Ester vs. Amide
The target compound’s carboxylate ester contrasts with N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives (e.g., from ).
Structural Planarity and Crystal Packing
Single-crystal diffraction studies of Compounds 4 and 5 reveal two independent molecules in the asymmetric unit with near-planar conformations, except for a perpendicular fluorophenyl group. Similar planar arrangements are expected in the target compound, but the oxazole moiety may alter packing efficiency compared to thiazole-based analogs .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
